molecular formula C25H18O6 B11636004 4-({4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid

4-({4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid

Cat. No.: B11636004
M. Wt: 414.4 g/mol
InChI Key: KEYHDCISXSVHEP-UHFFFAOYSA-N
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Description

4-({4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid is a complex organic compound characterized by its unique structure, which includes an indene moiety, a methoxyphenoxy group, and a benzoic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid typically involves multiple steps, starting with the preparation of the indene derivative. The key steps include:

    Formation of the indene moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyphenoxy group: This step involves the reaction of the indene derivative with a methoxyphenol compound, often facilitated by a coupling reagent such as a carbodiimide.

    Attachment of the benzoic acid group: The final step involves the esterification or amidation of the intermediate compound with benzoic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-({4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the indene moiety to a more saturated form.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-({4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-({4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The indene moiety may interact with enzymes or receptors, modulating their activity. The methoxyphenoxy group can enhance the compound’s binding affinity and specificity, while the benzoic acid group may facilitate its transport and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzoic acid
  • 2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxyacetic acid
  • 4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl acetate

Uniqueness

4-({4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenoxy group, in particular, enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H18O6

Molecular Weight

414.4 g/mol

IUPAC Name

4-[[4-[(1,3-dioxoinden-2-ylidene)methyl]-2-methoxyphenoxy]methyl]benzoic acid

InChI

InChI=1S/C25H18O6/c1-30-22-13-16(12-20-23(26)18-4-2-3-5-19(18)24(20)27)8-11-21(22)31-14-15-6-9-17(10-7-15)25(28)29/h2-13H,14H2,1H3,(H,28,29)

InChI Key

KEYHDCISXSVHEP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)OCC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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